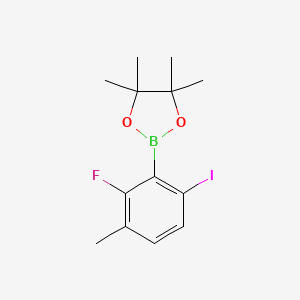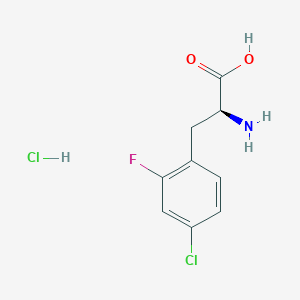![molecular formula C41H42N3O4P B14028618 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine ligand and a cinchona alkaloid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, bis(4-methoxyphenyl)phosphine, which can be synthesized via a reaction between 4-methoxyphenylmagnesium bromide and phosphorus trichloride. The resulting phosphine is then coupled with a cinchona alkaloid derivative, such as 6’-methoxycinchonan-9-yl, through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the phosphine synthesis and advanced purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Coupling Reactions: Various biaryl compounds depending on the coupling partners used.
科学研究应用
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine ligand can coordinate to metal centers, facilitating various catalytic reactions. The cinchona alkaloid moiety provides chirality, enabling the compound to induce asymmetry in the products of these reactions. The molecular targets include metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
相似化合物的比较
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphine ligand and a cinchona alkaloid derivative. This dual functionality allows it to participate in a wide range of catalytic reactions while also providing chirality, making it particularly valuable in asymmetric synthesis.
属性
分子式 |
C41H42N3O4P |
|---|---|
分子量 |
671.8 g/mol |
IUPAC 名称 |
2-bis(4-methoxyphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C41H42N3O4P/c1-5-27-26-44-23-21-28(27)24-38(44)40(34-20-22-42-37-19-14-31(48-4)25-36(34)37)43-41(45)35-8-6-7-9-39(35)49(32-15-10-29(46-2)11-16-32)33-17-12-30(47-3)13-18-33/h5-20,22,25,27-28,38,40H,1,21,23-24,26H2,2-4H3,(H,43,45)/t27-,28-,38-,40-/m0/s1 |
InChI 键 |
OGVMPEPMFVVHEC-XBVXNEHCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
规范 SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)
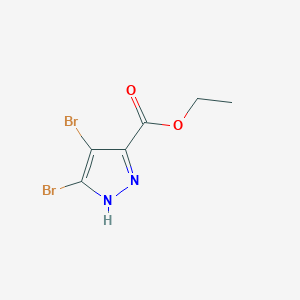

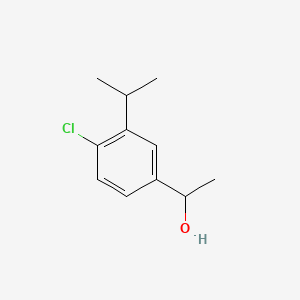
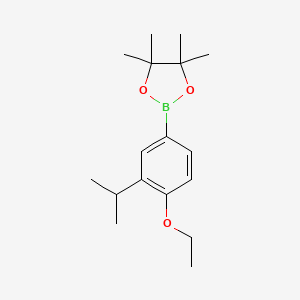

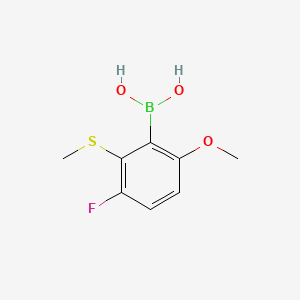
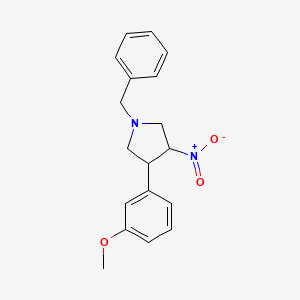
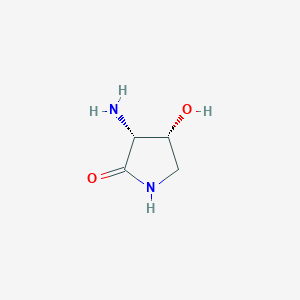
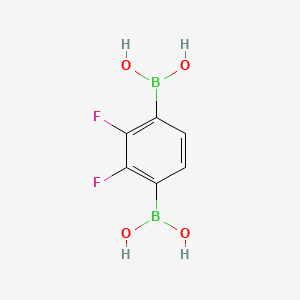
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
